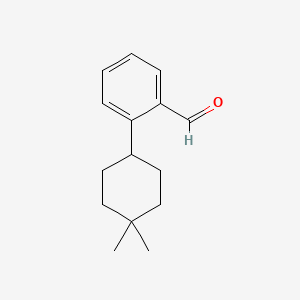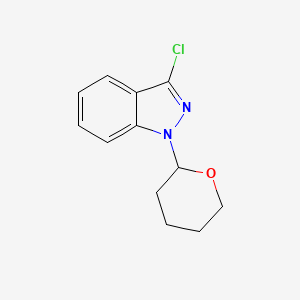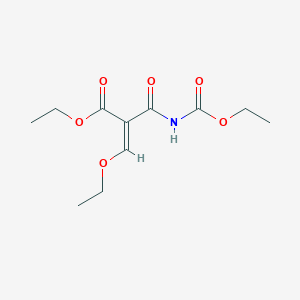
4-Methylisothiazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylisothiazole-3-carbonitrile is a heterocyclic compound with the molecular formula C5H4N2S. It is part of the isothiazole family, which is known for its diverse biological activities and industrial applications . This compound is characterized by a five-membered ring containing nitrogen, sulfur, and a nitrile group, making it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisothiazole-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of 3-methylisothiazole with cyanogen bromide under controlled conditions . Another method includes the cyclization of appropriate precursors in the presence of catalysts such as triethylamine .
Industrial Production Methods: Industrial production often involves the use of high-pressure reactors and continuous flow systems to ensure the efficient and scalable synthesis of this compound. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions: 4-Methylisothiazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted isothiazoles depending on the nucleophile used.
科学的研究の応用
4-Methylisothiazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 4-Methylisothiazole-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the isothiazole ring can undergo electrophilic substitution. These interactions can modulate biological pathways, leading to antimicrobial or antiviral effects .
類似化合物との比較
- 3-Methylisothiazole
- 5-Methylisothiazole
- 4-Methylisothiazole-5-carbonitrile
Comparison: 4-Methylisothiazole-3-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 3-Methylisothiazole and 5-Methylisothiazole, the presence of the nitrile group at the 3-position enhances its ability to participate in nucleophilic addition reactions .
特性
分子式 |
C5H4N2S |
|---|---|
分子量 |
124.17 g/mol |
IUPAC名 |
4-methyl-1,2-thiazole-3-carbonitrile |
InChI |
InChI=1S/C5H4N2S/c1-4-3-8-7-5(4)2-6/h3H,1H3 |
InChIキー |
JONVKJQKWNFMFG-UHFFFAOYSA-N |
正規SMILES |
CC1=CSN=C1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


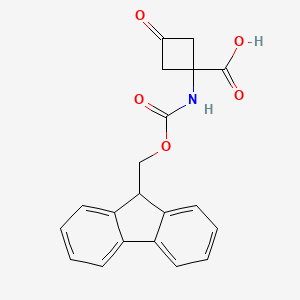
![Pyrrolo[3,2-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B12842636.png)

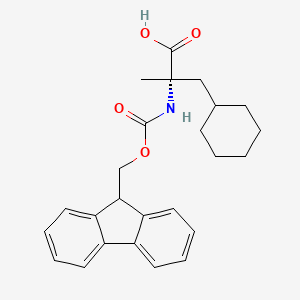
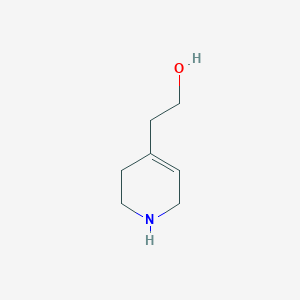
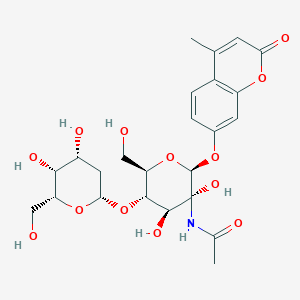

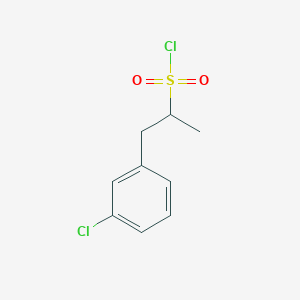
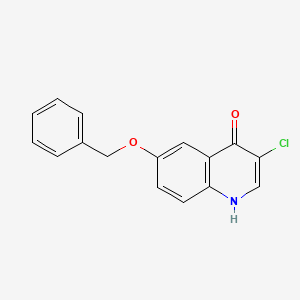
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12842674.png)
